molecular formula C9H8F4N2O2 B055248 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide CAS No. 114467-21-9

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

Cat. No.: B055248
CAS No.: 114467-21-9
M. Wt: 252.17 g/mol
InChI Key: CEOWECABTHXXJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction proceeds as follows:

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid+Hydrazine hydrateThis compound+Water\text{3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The tetrafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzohydrazide.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted benzohydrazides with different functional groups.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical assays. The tetrafluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide is unique due to its combination of a benzohydrazide core and a tetrafluoroethoxy substituent. This combination imparts distinct chemical properties, making it valuable in various research applications.

Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOWECABTHXXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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